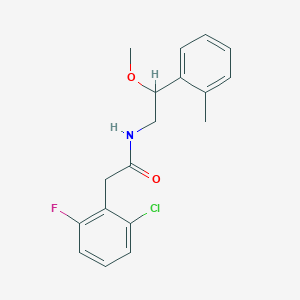
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathway of B-cells, which play a crucial role in the immune system. Inhibition of BTK has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide' involves the reaction of 2-chloro-6-fluoroaniline with 2-methoxy-2-(o-tolyl)acetaldehyde followed by acetylation of the resulting amine.
Starting Materials
2-chloro-6-fluoroaniline, 2-methoxy-2-(o-tolyl)acetaldehyde, acetic anhydride, pyridine, sodium acetate, chloroform, wate
Reaction
Step 1: 2-chloro-6-fluoroaniline is reacted with 2-methoxy-2-(o-tolyl)acetaldehyde in the presence of sodium acetate and chloroform to form the corresponding imine intermediate., Step 2: The imine intermediate is then acetylated using acetic anhydride and pyridine to form the final product, 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide., Step 3: The product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Mechanism Of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide involves the inhibition of BTK, which is a crucial enzyme involved in the signaling pathway of B-cells. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which has therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide are primarily related to its inhibition of BTK. This inhibition leads to the suppression of B-cell activation and proliferation, which has therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In addition, research has also suggested that this compound may have neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide in lab experiments include its selectivity for BTK and its potential therapeutic benefits in various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
For research on 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide include exploring its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In addition, research may also focus on the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies may also investigate the potential toxicity of this compound and its safety profile in various applications.
Scientific Research Applications
The scientific research application of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is primarily focused on its potential therapeutic applications. As a selective inhibitor of BTK, this compound has been shown to have therapeutic benefits in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In addition, research has also been conducted on the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2/c1-12-6-3-4-7-13(12)17(23-2)11-21-18(22)10-14-15(19)8-5-9-16(14)20/h3-9,17H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWAHEFJJARWOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CC2=C(C=CC=C2Cl)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2413752.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2413753.png)
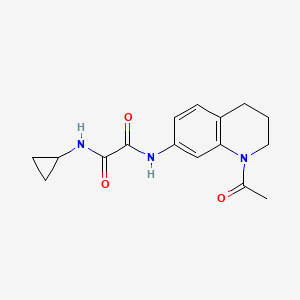
![2-[(2,6-Difluorophenyl)methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one](/img/structure/B2413756.png)
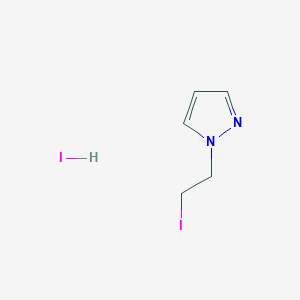
![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid](/img/structure/B2413760.png)
![N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2413761.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2413764.png)
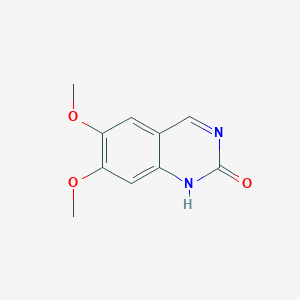

![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413767.png)
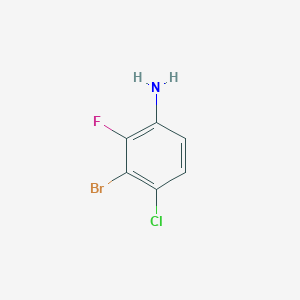
![6-(4-Chlorophenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B2413773.png)